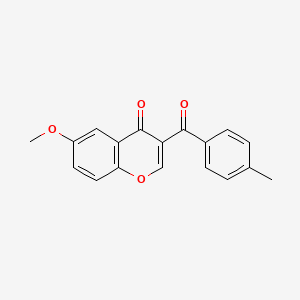
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide, also known as FMQQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a form of programmed cell death, in cancer cells. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antioxidant activity by scavenging free radicals.
実験室実験の利点と制限
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods without degradation. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been extensively studied, and its pharmacological effects are well-documented. However, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. Furthermore, its mechanism of action is not fully understood, which limits its potential applications in certain fields.
将来の方向性
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several potential future directions in various fields. In medicinal chemistry, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be further modified to enhance its pharmacological properties and reduce its toxicity. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune diseases. In drug discovery, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be used as a lead compound to develop new drugs with improved pharmacological properties. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be studied for its potential use as a diagnostic tool for certain diseases. Overall, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several potential future directions, and further research is needed to fully explore its potential applications.
Conclusion:
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the treatment of cancer, neurological disorders, and infectious diseases. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several advantages for lab experiments, including its stability and well-documented pharmacological effects. However, it also has some limitations, including its complex synthesis process and limited understanding of its mechanism of action. Further research is needed to fully explore the potential applications of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide in various fields.
合成法
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be synthesized using a multistep process involving the condensation of 4-fluoroaniline with 2-methyl-4-quinolinecarboxylic acid to form the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide. The synthesis of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, neurological disorders, and infectious diseases. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has shown neuroprotective effects in animal models of these diseases. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit antibacterial and antifungal activity against various microorganisms.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11-10-15(14-4-2-3-5-16(14)19-11)17(21)20-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXLLLGGPOGUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-2-methylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
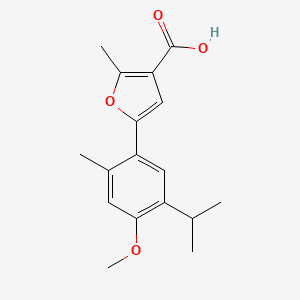

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
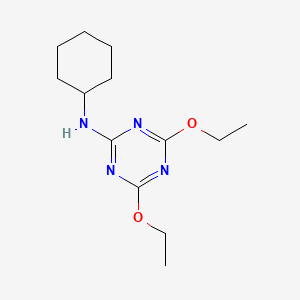

![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
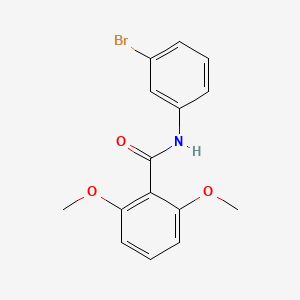
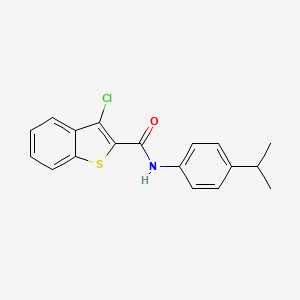
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)
![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
